Dequalinium acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A topical bacteriostat that is available as various salts. It is used in wound dressings and mouth infections and may also have antifungal action, but may cause skin ulceration.

Applications De Recherche Scientifique

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Dequalinium acetate exhibits potent antimicrobial activity against a variety of microorganisms, including gram-positive and gram-negative bacteria, yeasts, and protozoa. Its mechanism of action primarily involves disrupting cell membranes and interfering with cellular metabolism. Studies have shown that dequalinium can rapidly penetrate bacterial cells, targeting nucleic acid components and inhibiting essential cellular functions .

| Microorganism Type | Activity |

|---|---|

| Gram-positive bacteria | Effective (e.g., Staphylococcus spp.) |

| Gram-negative bacteria | Moderate effectiveness |

| Yeasts | Effective (e.g., Candida spp.) |

| Protozoa | Effective (e.g., Trichomonas spp.) |

Clinical Applications

1. Treatment of Vaginal Infections

This compound is commonly used in the treatment of bacterial vaginosis and other vaginal infections. Clinical studies have demonstrated its efficacy in treating various etiologies of vaginitis. For instance, a study involving 91 patients showed that 51 were cured after treatment with dequalinium chloride vaginal tablets, with significant improvements observed in microbiological cultures .

2. Oral Health Applications

In dentistry, this compound has been investigated for its potential as an intracanal disinfectant during endodontic procedures. Its ability to cleanse root canals without damaging the organic matrix of dentin makes it a valuable alternative to traditional sodium hypochlorite solutions . Case studies have reported rapid healing of periapical lesions treated with dequalinium preparations, often within nine months .

Cancer Research

Recent studies have identified this compound as a promising candidate in cancer therapy due to its anticancer properties. It has been shown to induce cytotoxic effects in human leukemia cells by altering redox balance and promoting apoptosis through specific signaling pathways . Additionally, dequalinium has been noted for its ability to inhibit macrophage infiltration in tumors, potentially reducing metastasis .

Neuroprotective Effects

Interestingly, this compound has also been linked to neuroprotective actions. While it is known to exhibit neurotoxicity at high concentrations, lower doses may provide protective effects against neurodegenerative disorders by modulating protein aggregates such as alpha-synuclein . This duality highlights the need for careful dosing in therapeutic applications.

Propriétés

Numéro CAS |

4028-98-2 |

|---|---|

Formule moléculaire |

C34H46N4O4 |

Poids moléculaire |

574.8 g/mol |

Nom IUPAC |

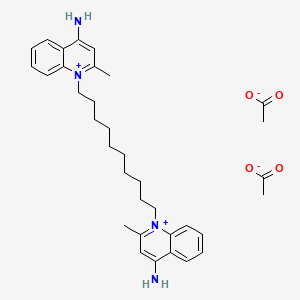

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diacetate |

InChI |

InChI=1S/C30H38N4.2C2H4O2/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*1-2(3)4/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H3,(H,3,4) |

Clé InChI |

IWYNVAJACBPVLT-UHFFFAOYSA-N |

SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.CC(=O)[O-].CC(=O)[O-] |

SMILES canonique |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.CC(=O)[O-].CC(=O)[O-] |

Apparence |

Solid powder |

Key on ui other cas no. |

4028-98-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

6707-58-0 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.